methyl 1-methyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate
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Overview
Description
Methyl 1-methyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate is a complex organic compound belonging to the benzofuro[3,2-b]pyrrole family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted 2-aminobenzofurans with carboxylic acid derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuro[3,2-b]pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Alkylated, amino-substituted, and hydroxyl-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, methyl 1-methyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Medicine: In the medical field, the compound is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of innovative products.
Mechanism of Action
The mechanism by which methyl 1-methyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-(2-oxiranylmethyl)-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate: This compound is structurally similar but contains an oxiranylmethyl group instead of a methyl group.
Methyl 1-(2-hydroxy-3-(1-piperidinyl)propyl)-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate: This compound features a hydroxypropyl group, which introduces additional functional groups.
Uniqueness: Methyl 1-methyl-1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate is unique due to its specific substitution pattern and the presence of the fused benzofuran and pyrrole rings. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 1-methyl-[1]benzofuro[3,2-b]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-14-9(13(15)16-2)7-11-12(14)8-5-3-4-6-10(8)17-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUOSVVTWOULBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C3=CC=CC=C3O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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